REACTION_CXSMILES
|
C[O:2][C:3](=[O:16])[CH2:4][NH:5][C:6](=[O:15])[C:7]1[CH2:8][C:9](Cl)([Cl:13])[CH:10]=[CH:11][CH:12]=1.[OH-].[Na+].[ClH:19]>>[Cl:13][C:9]1[CH:8]=[C:7]([CH:12]=[CH:11][C:10]=1[Cl:19])[C:6]([NH:5][CH2:4][C:3]([OH:2])=[O:16])=[O:15] |f:1.2|
|
Name
|
(3,3-Dichlorobenzoylamino)acetic acid methyl ester
|
Quantity
|
25.91 g
|
Type
|
reactant
|
Smiles
|
COC(CNC(C=1CC(C=CC1)(Cl)Cl)=O)=O
|
Name
|
|
Quantity
|
198 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
On cooling
|
Type
|
CUSTOM
|
Details
|
a white precipitate formed
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled further to 5° C.
|
Type
|
CUSTOM
|
Details
|
did not rise above 10° C
|
Type
|
FILTRATION
|
Details
|
was then filtered
|
Type
|
CUSTOM
|
Details
|
dried for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 40° C. for 16 hours
|
Duration
|
16 h
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=O)NCC(=O)O)C=CC1Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.15 g | |
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |